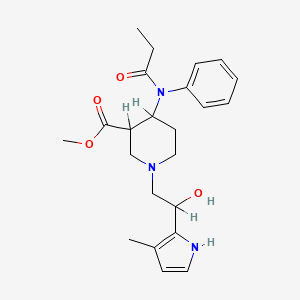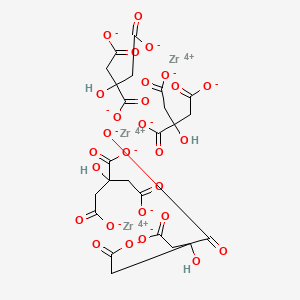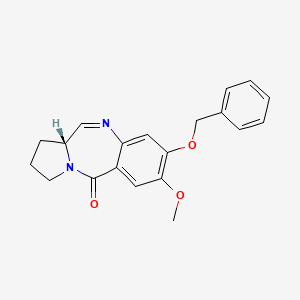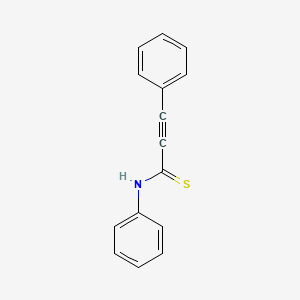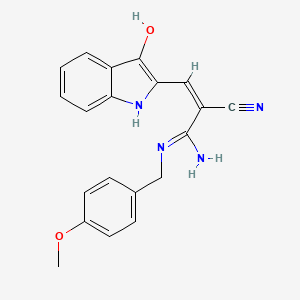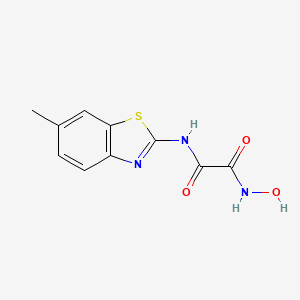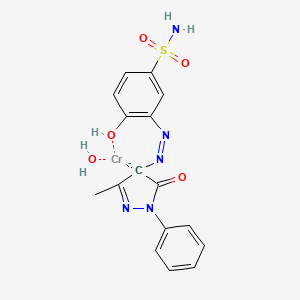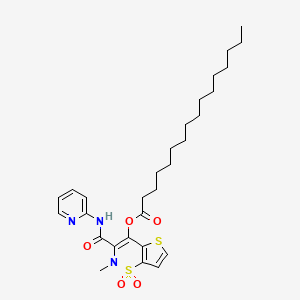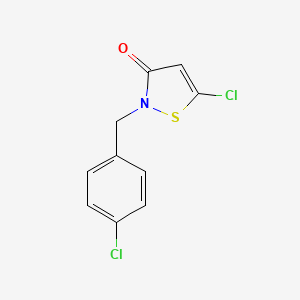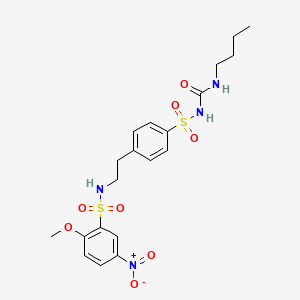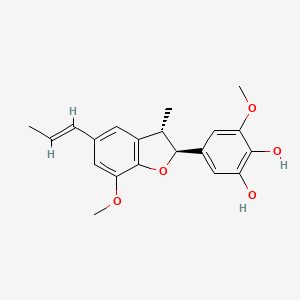
Obovatifol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obovatifol is a chemical compound with the molecular formula C20H22O5. It is a type of lignan, a class of natural products known for their diverse biological activities. This compound is isolated from the leaves of Persea obovatifolia, a plant species belonging to the Lauraceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of obovatifol involves several steps, starting from simple organic molecules. The synthetic route typically includes the formation of the core lignan structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as the leaves of Persea obovatifolia. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Obovatifol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted lignan compounds with different functional groups .
Scientific Research Applications
Obovatifol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of obovatifol involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various cellular processes, including:
Antioxidant Activity: Neutralizes free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Cytotoxic Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Obovatifol is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Obovaten: Another lignan isolated from Persea obovatifolia with similar cytotoxic properties.
Perseal D: A lignan with notable cytotoxic effects.
Perseal C: Known for its biological activities.
Obovatinal: Exhibits significant cytotoxicity against various cancer cell lines.
Properties
CAS No. |
214197-14-5 |
|---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-methoxy-5-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C20H22O5/c1-5-6-12-7-14-11(2)19(25-20(14)17(8-12)24-4)13-9-15(21)18(22)16(10-13)23-3/h5-11,19,21-22H,1-4H3/b6-5+/t11-,19-/m0/s1 |
InChI Key |
SMOZKDIFJUIAKQ-NQYCLIQSSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C(=C3)OC)O)O |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


